molecular formula C14H29NO3 B8233231 Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester CAS No. 808757-09-7

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester

Cat. No.: B8233231
CAS No.: 808757-09-7
M. Wt: 259.38 g/mol
InChI Key: OYTINKUPZYMQMW-UHFFFAOYSA-N
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Description

Tert-Butyl (8-hydroxyoctyl)methylcarbamate is a chemical compound with the molecular formula C14H29NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carbamate group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester typically involves the reaction of 8-aminooctan-1-ol with di-tert-butyl dicarbonate in the presence of sodium bicarbonate. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The reaction mixture is then diluted with ethyl acetate and water, and the layers are separated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (8-hydroxyoctyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl (8-hydroxyoctyl)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (8-hydroxyoctyl)methylcarbamate is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl N-(8-hydroxyoctyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTINKUPZYMQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586563
Record name tert-Butyl (8-hydroxyoctyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808757-09-7
Record name tert-Butyl (8-hydroxyoctyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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